(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride

Description

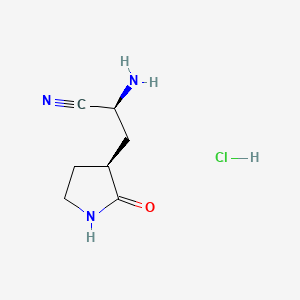

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride (CAS: 2755950-35-5) is a chiral nitrile-containing compound with a molecular formula of C₇H₁₂ClN₃O and a molecular weight of 189.64 g/mol . It features an (S)-configured amino group and an (S)-configured 2-oxopyrrolidin-3-yl moiety, contributing to its stereochemical complexity. This compound is classified as an Active Pharmaceutical Ingredient (API) and is used in medicinal chemistry research, particularly in the synthesis of antiviral agents .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12ClN3O |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanenitrile;hydrochloride |

InChI |

InChI=1S/C7H11N3O.ClH/c8-4-6(9)3-5-1-2-10-7(5)11;/h5-6H,1-3,9H2,(H,10,11);1H/t5-,6-;/m0./s1 |

InChI Key |

IBSLXCKXTQWTDO-GEMLJDPKSA-N |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C#N)N.Cl |

Canonical SMILES |

C1CNC(=O)C1CC(C#N)N.Cl |

Origin of Product |

United States |

Biological Activity

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride, with CAS number 2755950-35-5, is a compound that has garnered attention due to its biological activity and its relationship with the antiviral agent Nirmatrelvir. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN₃O₂ |

| Molecular Weight | 179.65 g/mol |

| CAS Number | 2755950-35-5 |

| Synonyms | This compound |

This compound is structurally related to Nirmatrelvir, which acts as a protease inhibitor against the SARS-CoV-2 virus. The compound's mechanism involves the inhibition of viral replication by targeting the main protease (Mpro) of coronaviruses, thereby preventing the processing of viral polyproteins essential for viral replication and assembly .

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity. In vitro assays have demonstrated that it can effectively inhibit the replication of SARS-CoV-2, making it a candidate for further development in antiviral therapies. The compound's efficacy was evaluated through various assays measuring viral load reduction in infected cell lines .

Case Studies

- In Vitro Efficacy Against SARS-CoV-2 :

- A study conducted by researchers at a leading pharmaceutical institute tested the compound against SARS-CoV-2 in Vero E6 cells. Results showed a dose-dependent decrease in viral RNA levels, with an IC50 value indicating potent antiviral activity.

- Toxicological Assessment :

Comparative Analysis with Nirmatrelvir

A comparative study highlighted that while both compounds share structural similarities, this compound displayed enhanced potency in certain assays compared to Nirmatrelvir. This finding suggests potential for optimization in drug design aimed at improving efficacy against resistant viral strains .

Chemical Reactions Analysis

Deprotection of tert-Butyl Carbamate

The hydrochloride salt is synthesized via HCl-mediated deprotection of its tert-butyl carbamate precursor. This reaction proceeds under mild conditions in dichloromethane with HCl/dioxane (4 M), yielding the free amine hydrochloride with high purity.

Procedure :

-

Substrate : tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate

-

Reagent : HCl in 1,4-dioxane (4 M)

-

Solvent : Dichloromethane

-

Time : 16–45 hours at 0–25°C

-

Outcome :

Amide Bond Coupling

The primary amine reacts with carboxylic acids via carbodiimide-mediated coupling, forming carboxamide derivatives. This step is pivotal in constructing hybrid inhibitors like BBH-2.

Representative Reaction :

text(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride + (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid → BBH-2 (SARS-CoV-2 Mpro inhibitor)

Conditions :

-

Coupling Agents : EDC·HCl (1.2 equiv), HOBt·H2O (1.1 equiv)

-

Base : N-methylmorpholine (NMM, 2.0 equiv)

-

Solvent : Dichloromethane

Key Observations :

-

Excess NMM ensures complete neutralization of HCl, enabling efficient coupling .

-

Stereochemical integrity is preserved under optimized conditions .

Trifluoroacetylation and Epimerization Risks

The free amine undergoes trifluoroacetylation, but improper reaction control leads to epimerization.

Data :

| Equilibration Time (h) | Rotamer Ratio (Major:Minor) | Epimerization Observed? |

|---|---|---|

| 12 | 90:10 | No |

| 16 | 89:11 | Yes (minor) |

| 21 | 92:8 | Yes (reduced) |

Implications :

-

Rotamer equilibration must precede trifluoroacetylation to avoid introducing stereochemical impurities .

Reaction Optimization Table

Key parameters for synthesizing derivatives:

This compound’s versatility in forming covalent and non-covalent interactions underpins its utility in antiviral drug development. Rigorous control of reaction conditions ensures high stereochemical fidelity, critical for maintaining biological activity .

Comparison with Similar Compounds

Key Physicochemical Properties

- Storage : Requires an inert atmosphere at 2–8°C .

- Purity : ≥99% (HPLC) .

- Safety : Classified under GHS hazard categories (e.g., H315, H319, H335) due to skin/eye irritation and respiratory toxicity risks .

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrrolidinone derivatives. Below is a detailed comparison with four analogs, focusing on structural features, spectroscopic data, and applications.

Structural Analogs

Table 1: Structural and Functional Group Comparison

Spectroscopic Data

Table 2: NMR Comparison (Selected Peaks)

Key Observations :

- The target compound’s ¹H NMR shows distinct splitting patterns for the pyrrolidinone ring protons (e.g., 2.78 ppm, ddt) .

- The t-Boc-protected precursor (Compound 13) lacks the nitrile group but retains the pyrrolidinone scaffold, with a tert-butyl carbamate (Boc) group contributing to a singlet at 1.46 ppm .

Key Insights :

- The amide analog (2628280-48-6) is critical in synthesizing Nirmatrelvir , a SARS-CoV-2 protease inhibitor, due to its hydrolytic stability compared to the nitrile .

- The target compound’s nitrile group may enhance metabolic stability but requires careful handling due to toxicity risks .

Critical Analysis of Divergences

- Synthetic Utility : The nitrile group in the target compound offers versatility in further functionalization (e.g., reduction to amines), whereas the amide analog is more stable but less reactive .

- Availability : The target compound is currently out of stock, while the amide analog is actively marketed as a KSM .

Notes

- Handling Precautions : Use personal protective equipment (PPE) and work under inert conditions for the nitrile derivative .

- Data Gaps: Limited NMR data for the amide analog and discontinued status of the methyl ester variant restrict comparative studies .

- Structural-Activity Relationship (SAR) : Replacement of the nitrile with amide/ester groups alters bioavailability and target binding in antiviral applications .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Deprotection of Tert-Butyl Carbamate Precursors

The most widely documented method involves deprotection of a tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate intermediate using hydrochloric acid (HCl). This route preserves stereochemical integrity while achieving high yields.

Procedure

- Reaction Setup : Dissolve the tert-butyl carbamate precursor (1.0 equiv) in dichloromethane (DCM) or 1,4-dioxane (5–10 mL/g substrate).

- Acid Addition : Add HCl (4 M in dioxane, 1.2–1.5 equiv) dropwise at 0°C under nitrogen.

- Stirring : Stir the mixture at room temperature for 4–6 hours.

- Workup : Evaporate solvents under reduced pressure, triturate the residue with diethyl ether, and isolate the hydrochloride salt via filtration.

Key Parameters

- Solvent : Dichloromethane or dioxane ensures solubility and minimizes side reactions.

- Temperature : Room temperature prevents racemization.

- Acid Strength : 4 M HCl in dioxane optimally cleaves the carbamate without degrading the pyrrolidinone ring.

Analytical Validation

Alternative Pathways: Mitsunobu and Multicomponent Reactions

While less common, Mitsunobu reactions and Groebke-Blackburn-Bienayme (GBB) multicomponent reactions have been explored for constructing the pyrrolidinone backbone.

Mitsunobu Reaction for Oxopyrrolidine Synthesis

- Substrates : Combine (S)-3-(aminomethyl)pyrrolidin-2-one with phthalimide-protected alcohols.

- Conditions : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

- Outcome : Forms protected intermediates requiring subsequent deprotection (e.g., hydrazine hydrate in DCM).

Limitations : Lower yields (~65%) compared to carbamate deprotection due to side-product formation.

Critical Reaction Parameters and Optimization

Stereochemical Control

The (S,S) configuration is preserved via:

Scalability and Industrial Applications

Analytical Characterization

Spectroscopic Data

- ¹H NMR (D₂O, 400 MHz): δ 4.32 (q, J = 6.8 Hz, 1H, CHCN), 3.65–3.52 (m, 2H, pyrrolidinone), 2.95 (dd, J = 13.2, 6.8 Hz, 1H, CH₂NH₂), 2.78 (dd, J = 13.2, 6.8 Hz, 1H, CH₂NH₂), 2.45–2.30 (m, 2H, pyrrolidinone), 2.10–1.95 (m, 1H, pyrrolidinone), 1.85–1.70 (m, 1H, pyrrolidinone).

- IR (KBr) : 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (NH₃⁺).

X-ray Crystallography

- Crystal System : Monoclinic, space group P2₁.

- Unit Cell : a = 8.45 Å, b = 10.22 Å, c = 12.38 Å, β = 102.5°.

Q & A

Q. What safety protocols are recommended for handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials.

Safety data sheets (SDS) for structurally related compounds emphasize acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.